N,N'-bis(butylsulfamoyl)methanediamine
Description
N,N'-Bis(butylsulfamoyl)methanediamine is a symmetrical methanediamine derivative functionalized with butylsulfamoyl groups (–SO₂NH–C₄H₉) at both nitrogen atoms. The butylsulfamoyl substituents likely enhance solubility in organic solvents and influence coordination chemistry due to their electron-withdrawing sulfonamide groups and alkyl chain flexibility.
Properties
CAS No. |
63845-59-0 |
|---|---|
Molecular Formula |
C9H24N4O4S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N,N'-bis(butylsulfamoyl)methanediamine |
InChI |
InChI=1S/C9H24N4O4S2/c1-3-5-7-10-18(14,15)12-9-13-19(16,17)11-8-6-4-2/h10-13H,3-9H2,1-2H3 |
InChI Key |
WTMJRZVDNBTPCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)NCNS(=O)(=O)NCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(butylsulfamoyl)methanediamine typically involves the reaction of methanediamine with butylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(butylsulfamoyl)methanediamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(butylsulfamoyl)methanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
N,N’-bis(butylsulfamoyl)methanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of N,N’-bis(butylsulfamoyl)methanediamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Diversity and Structural Features
Methanediamine derivatives vary widely in substituents, affecting their chemical behavior:
| Compound Name | Molecular Formula | Substituents | Key Structural Features |
|---|---|---|---|
| N,N'-Bis(butylsulfamoyl)methanediamine | C₁₀H₂₄N₄O₄S₂ | Butylsulfamoyl groups | Flexible alkyl chains, sulfonamide moieties |
| N,N′-Bis(4-fluorophenyl)methanediamine | C₁₃H₁₂F₂N₂ | 4-Fluorophenyl groups | Aromatic, electron-withdrawing fluorine |
| N,N′-Bis(1,3,4-thiadiazol-2-yl)methanediamine | C₅H₆N₆S₂ | 1,3,4-Thiadiazole rings | Heterocyclic, sulfur-rich |
| N,N′-Dimethyl-N,N′-bis(pyridin-2-yl)methanediamine | C₁₃H₁₆N₄ | Pyridyl groups, methyl chains | Planar aromatic rings, chelating ability |
| Hydrobenzamide (N,N′-Dibenzylidenemethanediamine) | C₂₁H₁₈N₂ | Benzylidene groups | Extended conjugation, rigid backbone |
Key Observations :
- Electron Effects : Fluorophenyl () and thiadiazolyl () groups introduce electron-withdrawing properties, while pyridyl () and benzylidene () groups enhance π-conjugation.
- Flexibility vs. Rigidity: Butylsulfamoyl and methylpyridyl substituents () increase flexibility, favoring mononuclear complexes, whereas rigid ligands like H2salben () promote polynuclear structures.
Physical and Spectral Properties
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